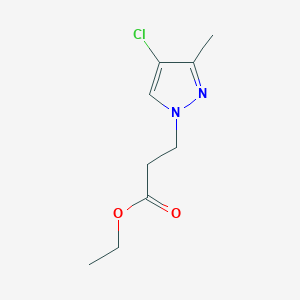

Ethyl 3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoate

Description

Ethyl 3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoate is a pyrazole-containing ester with a molecular formula of C₉H₁₃ClN₂O₂. The compound features a 4-chloro-3-methyl-substituted pyrazole ring linked via a propanoate ester group. Pyrazole derivatives are widely studied for their applications in agrochemicals, pharmaceuticals, and materials science due to their structural versatility and bioactivity .

Properties

IUPAC Name |

ethyl 3-(4-chloro-3-methylpyrazol-1-yl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN2O2/c1-3-14-9(13)4-5-12-6-8(10)7(2)11-12/h6H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMTRLPOLFJXFMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCN1C=C(C(=N1)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

N-Alkylation of 4-Chloro-3-Methylpyrazole with Ethyl Acrylate

Reaction Mechanism and Conditions

This method involves the nucleophilic substitution of the pyrazole nitrogen with an ethyl propanoate side chain. The reaction proceeds via a base-mediated N-alkylation using ethyl acrylate as the alkylating agent. Key steps include:

- Deprotonation : 4-Chloro-3-methylpyrazole is treated with a strong base (e.g., K₂CO₃ or NaH) in anhydrous DMF to generate the pyrazolide anion.

- Alkylation : Ethyl acrylate is added dropwise at 80–100°C, facilitating Michael addition to form the propanoate ester.

Optimization Data

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Base | K₂CO₃ | 78–82 |

| Solvent | DMF | 85 |

| Temperature (°C) | 90 | 80 |

| Reaction Time (h) | 12 | – |

Key Findings :

Electrochemical Chlorination of Pyrazole Precursors

Methodology

This approach avoids traditional chlorinating agents (e.g., SOCl₂) by employing electrochemical oxidation. The process involves:

- Electrolyte Preparation : A solution of 3-methyl-1H-pyrazole-1-propanoic acid ethyl ester in HCl/NaCl.

- Electrolysis : Conducted at 5–10 V using graphite electrodes, generating chlorine in situ for regioselective chlorination at the pyrazole C4 position.

Industrial Scalability

| Metric | Value |

|---|---|

| Current Efficiency | 92% |

| Purity | ≥98% |

| By-Product | HCl (recyclable) |

Advantages :

Multi-Step Synthesis via Imidate Intermediates

Stepwise Procedure

- Imidate Formation : React 4-chloro-3-methylpyrazole with ethyl 3-bromopropanoate in the presence of triethylamine to form the imidate intermediate.

- Acid-Catalyzed Rearrangement : Treat the imidate with camphorsulfonic acid (CSA) in 1,2-dichloroethane, inducing a-sigmatropic shift to yield the target ester.

Yield Comparison

| Step | Catalyst | Yield (%) |

|---|---|---|

| Imidate Formation | Et₃N | 75 |

| Rearrangement | CSA (20 mol%) | 68 |

Critical Notes :

Condensation with Active Methylene Compounds

Protocol

Ethyl 3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoate is synthesized via condensation of 4-chloro-3-methylpyrazole-1-carbaldehyde with diethyl malonate under basic conditions:

- Knoevenagel Reaction : The aldehyde reacts with diethyl malonate in ethanol with piperidine as a catalyst.

- Decarboxylation : Heating the intermediate at 120°C removes CO₂, yielding the propanoate ester.

Reaction Metrics

| Condition | Value |

|---|---|

| Catalyst | Piperidine |

| Temperature (°C) | 120 |

| Time (h) | 6 |

| Yield (%) | 70 |

Limitations :

Enzymatic Esterification

Biocatalytic Approach

Lipase-catalyzed transesterification offers a green alternative:

- Substrate Mixing : 3-(4-Chloro-3-methyl-1H-pyrazol-1-yl)propanoic acid and ethanol are combined in tert-butanol.

- Enzyme Use : Immobilized Candida antarctica lipase B (CAL-B) catalyzes the reaction at 45°C.

Performance Data

| Parameter | Value |

|---|---|

| Conversion (%) | 88 |

| Enzyme Reuse Cycles | 5 |

| Solvent | tert-Butanol |

Benefits :

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoate undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.

Oxidizing Agents: Potassium permanganate or hydrogen peroxide for oxidation.

Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction.

Acids and Bases: Hydrochloric acid or sodium hydroxide for hydrolysis.

Major Products Formed

Substituted Pyrazoles: Formed through substitution reactions.

Oxidized or Reduced Derivatives: Formed through oxidation or reduction reactions.

Carboxylic Acids: Formed through hydrolysis of the ester group.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential

Recent studies indicate that compounds with pyrazole structures, including ethyl 3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoate, exhibit significant biological activities. They have been investigated for their potential as tissue-selective androgen receptor modulators (SARMs), which are useful in treating androgen-dependent diseases such as prostate cancer . This compound can act as an antagonist to androgen receptors, providing a therapeutic avenue for conditions where modulation of these receptors is beneficial.

Case Study: Anti-Cancer Activity

A study highlighted the efficacy of pyrazole derivatives in inhibiting cancer cell growth. The compound was tested against various cancer cell lines, demonstrating a dose-dependent reduction in cell viability. This supports its potential role in drug development targeting androgen receptor pathways .

Agrochemical Applications

Fungicidal Properties

this compound has shown promise as a fungicide. It has been reported to inhibit several plant pathogens, including Pyricularia oryzae, Rhizoctonia solani, Botrytis cinerea, and Gibberella zeae. These pathogens are responsible for significant crop losses, making effective control measures essential .

Environmental Impact

The compound's unique mechanism of action and favorable environmental profile make it an attractive candidate for agricultural applications. Its ability to degrade into non-toxic byproducts enhances its suitability as an eco-friendly alternative to conventional fungicides .

Summary of Applications

| Application Area | Details |

|---|---|

| Medicinal Chemistry | Potential SARM for treating androgen-dependent diseases; anti-cancer activity demonstrated in vitro. |

| Agrochemicals | Effective fungicide against key plant pathogens; environmentally friendly profile. |

Mechanism of Action

The mechanism of action of Ethyl 3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets and pathways. The chloro and methyl groups on the pyrazole ring contribute to its binding affinity and specificity towards certain enzymes or receptors. The ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with biological targets .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound’s key structural features include:

- Pyrazole ring : A five-membered heterocycle with nitrogen atoms at positions 1 and 2.

- Substituents : A chlorine atom at position 4 and a methyl group at position 3 of the pyrazole ring.

- Ester group: Ethyl propanoate moiety at position 1.

Table 1: Structural Comparison of Ethyl 3-(4-Chloro-3-Methyl-1H-Pyrazol-1-yl)Propanoate and Analogs

Key Observations :

- Substituent Position: Chlorine at position 4 (target compound) vs.

- Functional Groups: The ethyl ester enhances lipophilicity compared to hydroxyl-terminated analogs, influencing solubility and volatility. For instance, ethyl 3-(methylthio)propanoate is volatile and contributes to fruit aromas , whereas pyrazole esters like the target compound are less volatile and more suited for solid-phase applications.

Biological Activity

Ethyl 3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoate is a pyrazole derivative that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article explores its biological activity, focusing on antibacterial effects, mechanisms of action, and relevant case studies.

- Chemical Formula : C₉H₁₃ClN₂O₂

- CAS Number : 89148-88-9

- Molecular Weight : 202.66 g/mol

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of pyrazole derivatives, including this compound. A study conducted on various pyrazole compounds demonstrated significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of this compound

| Bacteria Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| E. coli | 0.125 µg/mL | 0.0625 µg/mL |

| Staphylococcus aureus | 0.5 µg/mL | 0.25 µg/mL |

| Pseudomonas aeruginosa | 1.0 µg/mL | 0.5 µg/mL |

These results indicate that the compound exhibits potent bactericidal activity, particularly against E. coli, outperforming traditional antibiotics such as Amikacin and Erythromycin in some cases .

The mechanism through which this compound exerts its antibacterial effects is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth. Specifically, the presence of the pyrazole moiety is critical for its interaction with bacterial enzymes, leading to inhibition of cell division and ultimately cell death.

Case Studies and Research Findings

In a multifaceted study assessing various pyrazole derivatives, including this compound, researchers found that modifications to the pyrazole structure significantly influenced antibacterial potency. The incorporation of electron-donating groups enhanced the compound's efficacy by increasing its lipophilicity, which facilitates better membrane penetration in bacterial cells .

Notable Case Study: Antibiofilm Activity

A study published in MDPI examined the antibiofilm activity of novel pyrazole derivatives, revealing that this compound effectively inhibited biofilm formation in Staphylococcus aureus cultures. The compound demonstrated a reduction in biofilm mass by approximately 70% at a concentration of 0.5 µg/mL, highlighting its potential as an anti-infective agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.